2-Fluoro-4-isothiocyanato-1-methylbenzene

描述

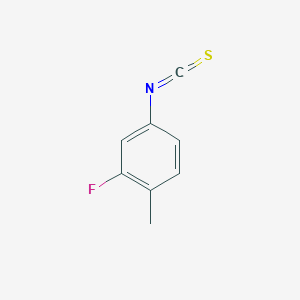

2-Fluoro-4-isothiocyanato-1-methylbenzene is an organic compound with the molecular formula C8H6FNS and a molecular weight of 167.2 g/mol . It is characterized by the presence of a fluorine atom, an isothiocyanate group, and a methyl group attached to a benzene ring. This compound is used primarily in research settings and has various applications in chemistry and biology.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-isothiocyanato-1-methylbenzene typically involves the reaction of 2-Fluoro-4-nitro-1-methylbenzene with thiophosgene under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at room temperature, and the product is purified by column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing more efficient purification techniques to ensure high yield and purity.

化学反应分析

Types of Reactions

2-Fluoro-4-isothiocyanato-1-methylbenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.

Electrophilic Aromatic Substitution: The fluorine atom on the benzene ring can participate in electrophilic aromatic substitution reactions, although the presence of the isothiocyanate group can influence the reactivity.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include primary and secondary amines. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at room temperature.

Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions to introduce additional substituents onto the benzene ring.

Major Products Formed

Thiourea Derivatives: Formed from the reaction with amines.

Substituted Benzene Derivatives: Formed from electrophilic aromatic substitution reactions.

科学研究应用

Biochemical Research

Protein Labeling

One of the primary applications of 2-fluoro-4-isothiocyanato-1-methylbenzene is in proteomics, where it serves as a reagent for labeling proteins. The isothiocyanate group reacts with primary amines of amino acid residues, especially lysine, forming stable covalent bonds that allow for the identification and quantification of proteins in complex mixtures. This labeling technique is critical for studying protein interactions, modifications, and functions within biological systems.

Affinity Chromatography

The compound's specificity towards cysteine residues enables its use in affinity chromatography. By immobilizing this compound on a solid support, researchers can create affinity columns that selectively capture proteins containing cysteine. This method enhances the purification and enrichment of target proteins from complex biological samples, making it invaluable for biochemical assays.

Pharmaceutical Development

Drug Design and Development

In pharmaceutical research, derivatives of this compound are explored for their potential as therapeutic agents. The reactivity of the isothiocyanate group allows for the modification of drug candidates to improve their pharmacological properties. For instance, compounds derived from this isothiocyanate can be evaluated for their efficacy against various diseases by altering their chemical structure to enhance bioavailability and reduce toxicity.

Case Study 1: Protein Interaction Studies

A study utilized this compound to label specific proteins involved in metabolic pathways. The labeled proteins were analyzed using mass spectrometry to determine their interactions with other biomolecules. This approach provided insights into the regulatory mechanisms governing metabolic processes and highlighted the compound's utility in understanding disease mechanisms.

Case Study 2: Drug Development

In a preclinical study, researchers synthesized new derivatives of this compound aimed at targeting cancer cells. The derivatives exhibited selective cytotoxicity towards tumor cells while sparing normal cells, demonstrating the potential for developing targeted cancer therapies based on this compound .

作用机制

The mechanism of action of 2-Fluoro-4-isothiocyanato-1-methylbenzene involves its reactivity with nucleophiles, particularly amines and thiols. The isothiocyanate group can form covalent bonds with these nucleophiles, leading to the formation of stable thiourea or thiocarbamate derivatives. These reactions can modify the activity of enzymes or proteins, making the compound useful in biochemical studies .

相似化合物的比较

Similar Compounds

- 2-Fluoro-4-isothiocyanato-1-chlorobenzene

- 2-Fluoro-4-isothiocyanato-1-bromobenzene

- 2-Fluoro-4-isothiocyanato-1-iodobenzene

Uniqueness

2-Fluoro-4-isothiocyanato-1-methylbenzene is unique due to the presence of the methyl group, which can influence its reactivity and physical properties compared to other similar compounds. The methyl group can also affect the compound’s solubility and interaction with biological molecules, making it a valuable tool in research .

生物活性

2-Fluoro-4-isothiocyanato-1-methylbenzene, also known as 4-fluoro-3-methylphenyl isothiocyanate, is a compound that has garnered attention in biochemical research due to its unique reactivity and biological properties. The presence of both a fluorine atom and an isothiocyanate group on the aromatic ring enhances its potential applications in proteomics and medicinal chemistry.

The molecular formula of this compound is C₇H₆FNS, with a molecular weight of approximately 167.2 g/mol. The structure features an isothiocyanate group (-N=C=S) that is highly reactive towards nucleophiles, particularly primary amines and thiols, allowing for various chemical modifications.

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophiles. This reactivity can lead to the following:

- Formation of Thiourea Derivatives : The compound reacts with amines to form stable thiourea derivatives, which can alter enzyme activity and protein function.

- Protein Labeling : The isothiocyanate group can label proteins by reacting with lysine residues, facilitating studies in biochemical pathways and protein interactions.

Proteomics

In proteomics, this compound serves as a valuable tool for:

- Affinity Chromatography : By immobilizing the compound on solid supports, researchers can create affinity columns that selectively capture proteins containing cysteine residues, enhancing protein purification techniques.

- Biochemical Pathway Studies : Its ability to label proteins allows for tracking and studying specific biochemical pathways in various organisms.

Anticancer Research

Isothiocyanates, including this compound, have shown potential in anticancer applications due to their ability to induce apoptosis and inhibit cell proliferation. Research indicates that compounds with isothiocyanate groups can modulate gene expression related to cancer cell growth .

Toxicity and Safety

While this compound exhibits significant biological activity, it is classified as harmful if ingested or upon skin contact. Proper safety protocols should be followed when handling this compound in laboratory settings.

Comparative Analysis

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Fluoro-4-isothiocyanatobenzene | Contains an isothiocyanate group | Different position of the isothiocyanate group |

| 2-Chloro-4-isothiocyanato-1-methylbenzene | Chlorine instead of fluorine | Altered electronic properties due to chlorine |

| 3-Fluoro-4-isothiocyanatotoluene | Fluorine at a different position | Different reactivity patterns compared to the target compound |

Case Studies

Several studies have explored the biological activities of isothiocyanates, including derivatives of this compound:

- Antimicrobial Activity : Research has indicated that isothiocyanates exhibit antimicrobial properties against various pathogens, making them candidates for developing new antimicrobial agents .

- Antiproliferative Effects : In vitro studies have shown that compounds containing isothiocyanates can inhibit the growth of cancer cell lines such as HeLa and A549, suggesting their potential role in cancer therapy .

属性

IUPAC Name |

2-fluoro-4-isothiocyanato-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNS/c1-6-2-3-7(10-5-11)4-8(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQXMSAUWJPXGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C=S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40299299 | |

| Record name | 2-fluoro-4-isothiocyanato-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116401-53-7 | |

| Record name | 2-fluoro-4-isothiocyanato-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。